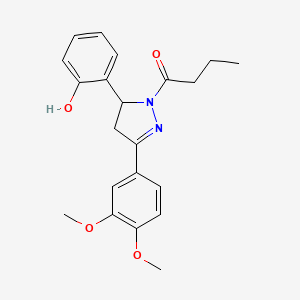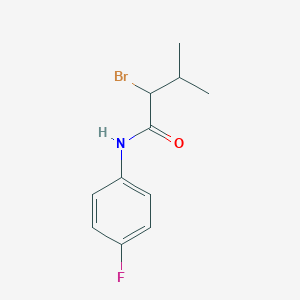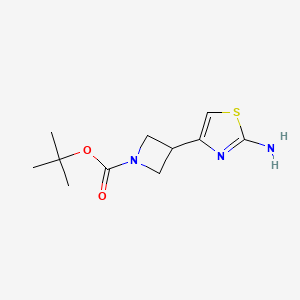
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. The presence of the triazole ring and the thioether linkage in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The compound is likely to interact with its targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
It is known that 1,2,4-triazoles can influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. The compound’s triazole ring allows it to bind effectively with biological systems, exhibiting versatile biological activities . It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can lead to significant changes in cellular metabolism and function.
Cellular Effects
The effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the proliferation and apoptosis of cancer cells, indicating its potential as an anticancer agent . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, either inhibiting or activating them . This binding can lead to changes in gene expression, influencing cellular processes such as proliferation, apoptosis, and metabolism. The triazole ring in the compound is particularly effective in binding to biological targets, enhancing its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolism.
Dosage Effects in Animal Models
The effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibiting cancer cell proliferation and modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues. Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its side effects.
Subcellular Localization
The subcellular localization of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing the compound to its site of action. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted aromatic compounds, amides
Scientific Research Applications
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-(tert-butyl)phenyl)acetamide
- 4-Amino-5-methyl-4H-1,2,4-triazole
Uniqueness
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide is unique due to the combination of the triazole ring, thioether linkage, and acetamide group in its structure. This combination imparts distinct chemical and biological properties that are not observed in the individual similar compounds.
Properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-10-18-19-14(20(10)16)22-9-13(21)17-12-7-5-11(6-8-12)15(2,3)4/h5-8H,9,16H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZTURCEDQDUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)
![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one](/img/structure/B2538910.png)
![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)
![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)


![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)
![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)
![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)
